molecular formula C15H12ClF2NOS B5814875 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide

カタログ番号 B5814875
分子量: 327.8 g/mol
InChIキー: BKIFAHFSKYJZMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase inhibitors. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

作用機序

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide selectively inhibits the activity of Janus kinase 3 (JAK3) and to a lesser extent, Janus kinase 1 (JAK1). JAK3 is primarily expressed in immune cells and is involved in the signaling pathways of various cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, this compound reduces the production and activity of these cytokines, thereby suppressing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17) in various preclinical and clinical studies. It also reduces the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to improve the clinical symptoms and reduce the disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

実験室実験の利点と制限

One of the major advantages of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide is its specificity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, this compound has been shown to increase the risk of infections, particularly viral infections such as herpes zoster and cytomegalovirus. It also has the potential to cause lymphopenia, anemia, and liver toxicity.

将来の方向性

There are several future directions for the research and development of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide. One of the areas of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK3 inhibitors that have a better safety profile. Finally, there is a need for further studies to understand the long-term safety and efficacy of this compound in different patient populations.

合成法

The synthesis of 3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide involves the reaction of 3,4-difluoroaniline with 4-chlorothiophenol in the presence of potassium carbonate and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-chloropropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.

科学的研究の応用

3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors that play a crucial role in the development and progression of autoimmune diseases.

特性

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-11-3-6-13(17)14(18)9-11/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIFAHFSKYJZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。